molecular formula C9H6BrF3O2 B1420766 Methyl 2-bromo-3-(trifluoromethyl)benzoate CAS No. 1214362-28-3

Methyl 2-bromo-3-(trifluoromethyl)benzoate

Cat. No. B1420766
CAS RN: 1214362-28-3
M. Wt: 283.04 g/mol
InChI Key: QMJPSZMMZSUXFE-UHFFFAOYSA-N
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Description

“Methyl 2-bromo-3-(trifluoromethyl)benzoate” is a chemical compound with the molecular formula C9H6BrF3O2 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H6BrF3O2/c1-15-8(14)5-3-2-4-6(7(5)10)9(11,12)13/h2-4H,1H3 . The InChI key is QMJPSZMMZSUXFE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 283.04 . It is a liquid at room temperature . The storage temperature is 2-8°C .

Scientific Research Applications

Crystal Structure Analysis

Methyl 2-bromo-3-(trifluoromethyl)benzoate has been used in the study of crystal structures. A comparison of crystal structures between related compounds, including methyl 4-bromo-2-(methoxymethoxy)benzoate, revealed how two-dimensional architectures are formed, primarily by C—H⋯O hydrogen bonds and Br⋯O interactions (Suchetan et al., 2016).

Synthesis of Pharmaceutical Compounds

The compound has been instrumental in the synthesis of pharmaceutical agents such as Nilotinib. In one synthesis route, 5-bromo-3-(trifluoromethyl)phenylamine, a compound closely related to this compound, was used as a precursor in a multi-step synthesis process (Wang Cong-zhan, 2009).

Development of Functionalized Compounds

The compound has been used in the functionalization of 1,3-bis(trifluoromethyl)benzene, leading to the creation of various derivatives with potential applications in different fields of chemistry (Dmowski & Piasecka-Maciejewska, 1998).

Catalytic Applications in Sugar Synthesis

It has been used in catalytic applications, such as in the synthesis of d-forosamine, a component in certain antibiotics. This process involves the use of related methyl benzoate compounds in palladium-catalyzed, allylic substitution reactions (Baer & Hanna, 1981).

In Chemical Synthesis of (Trifluoromethyl)benzenes

This compound and its derivatives have been used as components in the chemical synthesis of various (trifluoromethyl)benzenes and pyridines, demonstrating its versatility as a building block in organic chemistry (Volle & Schlosser, 2002).

Safety and Hazards

“Methyl 2-bromo-3-(trifluoromethyl)benzoate” is classified under the GHS07 pictogram . The signal word is “Warning” and the hazard statements are H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 .

properties

IUPAC Name

methyl 2-bromo-3-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O2/c1-15-8(14)5-3-2-4-6(7(5)10)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJPSZMMZSUXFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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